molecular formula C6H10N2O3 B13258754 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid

Cat. No.: B13258754
M. Wt: 158.16 g/mol
InChI Key: UTTREVXNOTZAKF-UHFFFAOYSA-N
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Description

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid is a chemical compound with the molecular formula C₆H₁₀N₂O₃ It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid typically involves the cyclization of 2-(2-amino-5-oxopyrrolidin-1-yl)acetic acid hydrochloride. This intramolecular cyclization reaction is efficient and leads to the formation of the desired pyrrolidine ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the pyrrolidine ring.

Scientific Research Applications

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a ketone group.

    Pyrrolidine-2,5-dione: Another derivative with two ketone groups on the pyrrolidine ring.

    Prolinol: A compound with a hydroxyl group on the pyrrolidine ring.

Uniqueness

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid is unique due to its specific structure, which includes both an amino group and a carboxylic acid group attached to the pyrrolidine ring. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-[(5-oxopyrrolidin-3-yl)amino]acetic acid

InChI

InChI=1S/C6H10N2O3/c9-5-1-4(2-8-5)7-3-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11)

InChI Key

UTTREVXNOTZAKF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)NCC(=O)O

Origin of Product

United States

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